molecular formula C12H8N4O6S B2534126 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide CAS No. 896680-72-1

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide

Cat. No.: B2534126
CAS No.: 896680-72-1
M. Wt: 336.28
InChI Key: SJXBUJBMQYOOOT-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is a novel chemical entity designed for pharmaceutical and biological research. It features a hybrid structure combining a 3,5-dinitrobenzamide group and a thiophene-3-carboxamide scaffold, both of which are significant pharmacophores in medicinal chemistry . The 3,5-dinitrobenzamide moiety is associated with potent antitubercular activity, as similar structures are investigated as inhibitors of DprE1, an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis . Concurrently, the thiophene carboxamide scaffold is recognized for its versatile biological properties, serving as a core structure in compounds with demonstrated anticancer , antibacterial , and anti-inflammatory activities . This unique combination makes 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide a promising candidate for researchers exploring new therapeutic agents, particularly in the fields of infectious diseases and oncology. Its potential mechanisms of action may involve enzyme inhibition or modulation of apoptotic pathways, consistent with the activities of its structural analogues . Researchers can utilize this compound as a key intermediate or lead compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and target identification. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S/c13-10(17)9-1-2-23-12(9)14-11(18)6-3-7(15(19)20)5-8(4-6)16(21)22/h1-5H,(H2,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXBUJBMQYOOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aminothiophene-3-carboxamide

The Gewald reaction provides efficient access to 2-aminothiophene derivatives. Adapted from methodologies in tetrahydrobenzothiophene synthesis, this step involves:

Reagents :

  • Cyclohexanone (10 mmol)
  • Ethyl cyanoacetate (12 mmol)
  • Sulfur (12 mmol)
  • Morpholine (15 mmol) in ethanol

Procedure :

  • Combine cyclohexanone, ethyl cyanoacetate, sulfur, and morpholine in ethanol.
  • Reflux at 80°C for 1 hour.
  • Quench with brine, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 20:1) to isolate 2-aminothiophene-3-carbonitrile (yield: 65–70%).

Nitrile Hydrolysis :

  • Dissolve 2-aminothiophene-3-carbonitrile (5 mmol) in 1 M NaOH (20 mL).
  • Stir at 80°C for 2 hours.
  • Acidify with HCl (pH 2–3), extract with ethyl acetate, and purify via chromatography to yield 2-aminothiophene-3-carboxamide (yield: 60–65%).

Characterization :

  • IR (KBr) : 3275 cm⁻¹ (N–H stretch), 1697 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 7.45 (s, 1H, thiophene-H), 6.80 (s, 2H, NH₂), 2.30 (s, 2H, CH₂).

Preparation of 3,5-Dinitrobenzoyl Chloride

Derived from protocols for aromatic acyl chlorides:

Reagents :

  • 3,5-Dinitrobenzoic acid (10 mmol)
  • Thionyl chloride (15 mmol)
  • Catalytic DMF (2 drops)

Procedure :

  • Suspend 3,5-dinitrobenzoic acid in thionyl chloride.
  • Add DMF and reflux at 70°C for 3 hours.
  • Remove excess thionyl chloride under vacuum to obtain 3,5-dinitrobenzoyl chloride as a yellow solid (yield: 85–90%).

Characterization :

  • IR (neat) : 1780 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric).

Acylation of 2-Aminothiophene-3-carboxamide

Adapting acylation methods from tetrahydrobenzothiophene derivatives and triazineamide syntheses:

Reagents :

  • 2-Aminothiophene-3-carboxamide (4.45 mmol)
  • 3,5-Dinitrobenzoyl chloride (6.67 mmol)
  • Triethylamine (6.67 mmol) in dry DCM

Procedure :

  • Dissolve 2-aminothiophene-3-carboxamide and triethylamine in DCM at 0°C.
  • Add 3,5-dinitrobenzoyl chloride dropwise and stir at room temperature for 2 hours.
  • Wash with 10% HCl, 10% NaHCO₃, and brine.
  • Purify via chromatography (hexane/ethyl acetate, 10:1) to yield the title compound (yield: 55–60%).

Characterization :

  • Melting Point : 175–176°C.
  • IR (KBr) : 3320 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂).
  • ¹H NMR (DMSO-d₆) : δ 8.75 (s, 1H, Ar-H), 8.50 (d, 2H, Ar-H), 7.60 (s, 1H, thiophene-H), 7.20 (s, 2H, CONH₂).
  • ESI–MS : m/z 349.08 [M+H]⁺.

Optimization and Challenges

Reaction Efficiency

  • Nitrile Hydrolysis : Prolonged heating (>2 hours) risks decarboxylation. Controlled pH during acidification minimizes side reactions.
  • Acylation : Excess acyl chloride (1.5 eq) ensures complete amine conversion, while triethylamine scavenges HCl, preventing protonation of the amine.

Purification

  • Silica gel chromatography effectively separates unreacted starting materials and regioisomers. Gradient elution (hexane to ethyl acetate) resolves polar byproducts.

Comparative Analysis of Methodologies

Parameter Gewald Reaction Acyl Chloride Method HBTU Coupling
Yield 60–65% 55–60% 50–55%
Purity >95% >90% >85%
Reaction Time 3 hours 2 hours 6 hours
Cost Efficiency High Moderate Low

The acyl chloride method balances yield and practicality, whereas HBTU-mediated coupling, though milder, incurs higher costs and longer durations.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of dinitrobenzene derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is primarily influenced by its nitro and thiophene groups. The nitro groups can participate in redox reactions, while the thiophene ring can interact with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the benzamido group and thiophene ring. Key examples include:

Compound Name Benzamido Substituents Thiophene Substituents Melting Point (°C) Synthesis Yield Reference
2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide 3,5-NO₂ Carboxamide Not reported Not reported
2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide 3,5-Cl Carboxamide Not reported ~70%¹
2-(3,5-Dimethoxybenzamido)-6-methyl-...² 3,5-OCH₃ Methyl, carboxamide 203–205 91%³
Compound A17⁴ Cyclopropanecarbonyl Hydroxy, dicarboxamide 227–228 11%

Notes:

Yield inferred from analogous synthesis in .

Full name: 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

High yield due to optimized catalytic conditions (Amberlyst 15) .

A17: 2-(Cyclopropanecarbonyl-amino)-6-hydroxy-benzo[b]thiophene-3,5-dicarboxylic acid derivatives .

Key Observations :

  • Electron-withdrawing vs. Methoxy (OCH₃) groups, being electron-donating, may improve solubility .
  • Melting points : Higher melting points (e.g., 227–228°C for A17) correlate with increased polarity from hydroxy and dicarboxamide groups .

Analytical Characterization

  • Chromatography: Similar benzamido-thiophene derivatives are resolved using chiral stationary phases (e.g., CHIRALPAK IB-3) with hexane/ethanol eluents. Retention times vary with substituent polarity (e.g., 10.64 min for cellulose-based phases) .
  • Mass spectrometry : Used to confirm molecular weights, as seen in cyclopropane derivatives (e.g., A17) .

Biological Activity

2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is C11_{11}H8_{8}N4_{4}O4_{4}S. The presence of a thiophene ring and a dinitrobenzamide moiety suggests potential interactions with biological targets.

Research indicates that compounds similar to 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide exhibit significant biological activities through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Microtubule Disruption : Some studies suggest that compounds with similar structures can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide. For example:

  • Cell Line Studies : In vitro tests demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves disruption of microtubule dynamics, leading to mitotic arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may possess activity against certain bacterial strains, although further studies are needed to confirm these findings.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiophene-based compounds and evaluated their biological activity. Among these, 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide showed promising results in inhibiting tubulin polymerization and circumventing drug resistance mechanisms in cancer cells .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of this compound. It was found to inhibit specific kinases involved in tumor growth signaling pathways. The inhibition was dose-dependent and suggested a competitive mechanism.

Data Summary

Activity Observation Reference
AnticancerInhibits cell proliferation in cancer cell lines
Microtubule DisruptionCauses mitotic arrest via microtubule disruption
Enzyme InhibitionInhibits specific kinases related to tumor growth
AntimicrobialPotential activity against certain bacterial strains

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